molecular formula C24H27N3O5S2 B2853357 (Z)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-51-9

(Z)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Katalognummer: B2853357
CAS-Nummer: 865161-51-9
Molekulargewicht: 501.62
InChI-Schlüssel: QEPOQLCXCLXQMK-IZHYLOQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on a range of studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Benzamide Backbone : The initial step typically involves the reaction of a suitable benzoic acid derivative with an amine to form the benzamide.
  • Introduction of Sulfamoyl Group : The sulfamoyl group is introduced through a reaction with sulfamic acid derivatives.
  • Diallylation : Diallylation is achieved using appropriate reagents to yield the final compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds that share structural similarities with this compound. For example, compounds containing benzothiazole and benzimidazole moieties have demonstrated significant cytotoxicity against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358), through mechanisms such as:

  • Inhibition of Cell Proliferation : Compounds have shown IC50 values in the low micromolar range, indicating effective inhibition of cell growth.
  • Induction of Apoptosis : Mechanistic studies suggest that these compounds may promote apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Antimicrobial Activity

In addition to antitumor effects, there is emerging evidence regarding the antimicrobial properties of related compounds. For instance:

  • Broad-Spectrum Activity : Compounds with similar structures have exhibited activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The antimicrobial effects are often attributed to DNA intercalation and disruption of bacterial cell wall synthesis .

Case Study 1: Antitumor Efficacy

A recent study evaluated a series of benzothiazole derivatives for their antitumor activity using both 2D and 3D cell culture models. The results indicated that certain derivatives exhibited IC50 values as low as 0.85 μM against A549 cells, demonstrating their potential as effective anticancer agents .

CompoundCell LineIC50 (µM)
Compound 5A5490.85 ± 0.05
Compound 6HCC8275.13 ± 0.97
Compound 8NCI-H3586.48 ± 0.11

Case Study 2: Antimicrobial Activity

In another investigation, a series of novel compounds were tested for antimicrobial properties using broth microdilution methods. The findings revealed that several derivatives showed promising antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli16
Compound BS. aureus32

Eigenschaften

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S2/c1-5-13-26(14-6-2)34(29,30)20-10-7-18(8-11-20)23(28)25-24-27(15-16-31-3)21-12-9-19(32-4)17-22(21)33-24/h5-12,17H,1-2,13-16H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPOQLCXCLXQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.